2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Overview
Description
2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The presence of a methyl group at the second position and a 4-methylphenyl group at the fifth position further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole can be achieved through various methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-methylbenzhydrazide with acetic anhydride under reflux conditions can yield the desired oxadiazole compound. Another method involves the use of nitrile oxides and alkenes in a [3+2] cycloaddition reaction, which provides a regioselective route to the oxadiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis and solid-phase synthesis techniques can also be employed to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Oxadiazole N-oxides.
Reduction: Amino derivatives of oxadiazole.
Substitution: Halogenated oxadiazole derivatives.
Scientific Research Applications
2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can bind to DNA and RNA, interfering with the replication and transcription processes in microbial cells, leading to their death .
Comparison with Similar Compounds
- 2-Methyl-5-phenyl-1,3,4-oxadiazole
- 2-Methyl-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole exhibits unique properties due to the presence of the 4-methylphenyl group. This group enhances its lipophilicity, allowing for better membrane permeability and increased biological activity. Additionally, the methyl group at the second position provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-12-11-8(2)13-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBFWOENIDUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948760 | |
Record name | 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25877-53-6 | |
Record name | NSC137997 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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